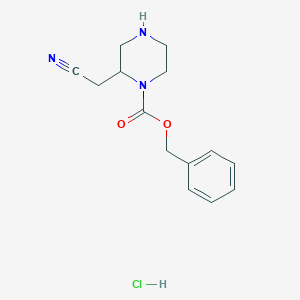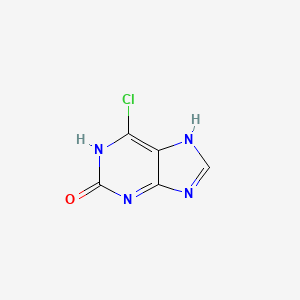
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the aminopyrimidine moiety in this compound further enhances its chemical versatility and potential biological activity.
Vorbereitungsmethoden
The synthesis of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Wissenschaftliche Forschungsanwendungen
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thietane derivatives and other sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Thietane derivatives, including this compound, have shown potential as antidepressant agents.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but with different substituents on the thietane ring, leading to variations in their chemical and biological properties.
3-Phenylsulfanylthietane-1,1-dioxides: . The uniqueness of this compound lies in its combination of the aminopyrimidine and thietane moieties, which provides a distinct set of chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H10N4O2S |
|---|---|
Molekulargewicht |
214.25 g/mol |
IUPAC-Name |
2-N-(1,1-dioxothietan-3-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-9-7(10-2-5)11-6-3-14(12,13)4-6/h1-2,6H,3-4,8H2,(H,9,10,11) |
InChI-Schlüssel |
BQXIMVPLFXFLPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1(=O)=O)NC2=NC=C(C=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)





![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)


![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)



